1-propyl-9H-pyrido[3,4-b]indole
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Overview
Description
1-propyl-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives Indoles are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of 1-propyl-9H-pyrido[3,4-b]indole can be achieved through various synthetic routes. One common method involves the Pictet-Spengler cyclization of indole and ethyl glyoxalate, followed by deesterification to produce the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
1-propyl-9H-pyrido[3,4-b]indole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1-propyl-9H-pyrido[3,4-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-propyl-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events that result in its observed biological effects .
Comparison with Similar Compounds
1-propyl-9H-pyrido[3,4-b]indole can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Harmine: A beta-carboline alkaloid with notable biological properties
Properties
Molecular Formula |
C14H14N2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-propyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2/c1-2-5-13-14-11(8-9-15-13)10-6-3-4-7-12(10)16-14/h3-4,6-9,16H,2,5H2,1H3 |
InChI Key |
FBSJCDZVFXGGBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC2=C1NC3=CC=CC=C23 |
Origin of Product |
United States |
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